N-[3-(1H-1,3-benzodiazol-2-yl)propyl]-3,4,5-trimethoxybenzamide
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Overview
Description
N-[3-(1H-1,3-benzodiazol-2-yl)propyl]-3,4,5-trimethoxybenzamide is a compound that features a benzimidazole moiety linked to a trimethoxybenzamide group. This compound is of interest due to its potential pharmacological activities and its structural uniqueness, which combines the properties of benzimidazole and trimethoxybenzamide.
Mechanism of Action
Target of Action
The primary target of N-[3-(1H-benzimidazol-2-yl)propyl]-3,4,5-trimethoxybenzamide is the Signal Transducer and Activator of Transcription 3 (STAT3) . STAT3 is an attractive target for cancer therapy .
Mode of Action
The compound is designed to inhibit the Interleukin-6 (IL-6)/Janus Kinase (JAK)/STAT3 pathway . It directly binds to the SH2 domain of STAT3, inhibiting STAT3 phosphorylation, translocation, and downstream gene transcription .
Biochemical Pathways
The IL-6/JAK/STAT3 pathway plays a crucial role in the immune response, inflammation, and oncogenesis . By inhibiting this pathway, N-[3-(1H-benzimidazol-2-yl)propyl]-3,4,5-trimethoxybenzamide can potentially disrupt these processes, particularly the growth and proliferation of cancer cells .
Pharmacokinetics
They are highly soluble in water and other polar solvents , which may influence their bioavailability.
Result of Action
The inhibition of the IL-6/JAK/STAT3 pathway by N-[3-(1H-benzimidazol-2-yl)propyl]-3,4,5-trimethoxybenzamide can lead to the suppression of cancer cell growth and proliferation . This is due to the disruption of STAT3-mediated gene transcription, which is essential for these processes .
Action Environment
The action, efficacy, and stability of N-[3-(1H-benzimidazol-2-yl)propyl]-3,4,5-trimethoxybenzamide can be influenced by various environmental factors. For instance, the pH of the environment can affect the compound’s solubility and therefore its bioavailability . Additionally, the presence of other substances, such as proteins or ions, can potentially interact with the compound and alter its activity .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-(1H-1,3-benzodiazol-2-yl)propyl]-3,4,5-trimethoxybenzamide typically involves the condensation of 1,2-phenylenediamine with an appropriate aldehyde to form the benzimidazole ringCommon reagents used in these reactions include formic acid, trimethyl orthoformate, and various aldehydes .
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. This could include the use of continuous flow reactors and automated synthesis equipment to ensure consistent production quality .
Chemical Reactions Analysis
Types of Reactions
N-[3-(1H-1,3-benzodiazol-2-yl)propyl]-3,4,5-trimethoxybenzamide can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the benzimidazole ring, using reagents like alkyl halides
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Alkyl halides, acetonitrile
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield benzimidazole derivatives with additional oxygen-containing functional groups, while reduction could lead to the formation of more saturated compounds .
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial and antiparasitic agent.
Medicine: Explored for its potential anticancer, antiviral, and anti-inflammatory properties.
Industry: Utilized in the development of new materials and as a catalyst in certain chemical reactions
Comparison with Similar Compounds
Similar Compounds
Benzimidazole: A parent compound with a wide range of biological activities.
Trimethoxybenzamide: Known for its pharmacological properties, including antiemetic effects.
Other Benzimidazole Derivatives: Compounds like thiabendazole and albendazole, which are used as antiparasitic agents
Uniqueness
N-[3-(1H-1,3-benzodiazol-2-yl)propyl]-3,4,5-trimethoxybenzamide is unique due to its combined structure, which allows it to exhibit properties of both benzimidazole and trimethoxybenzamide. This dual functionality can enhance its biological activity and make it a valuable compound for further research and development .
Properties
IUPAC Name |
N-[3-(1H-benzimidazol-2-yl)propyl]-3,4,5-trimethoxybenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23N3O4/c1-25-16-11-13(12-17(26-2)19(16)27-3)20(24)21-10-6-9-18-22-14-7-4-5-8-15(14)23-18/h4-5,7-8,11-12H,6,9-10H2,1-3H3,(H,21,24)(H,22,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UXROZPUDAYWUHT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)C(=O)NCCCC2=NC3=CC=CC=C3N2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23N3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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